
2-Methyl-3-oxoisoindoline-4-carboxylic acid
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Overview
Description
2-Methyl-3-oxoisoindoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H9NO3 It is a derivative of isoindoline, characterized by the presence of a carboxylic acid group at the fourth position, a keto group at the third position, and a methyl group at the second position
Mechanism of Action
Target of Action
Related compounds such as indole derivatives are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
It’s structurally related compounds, such as 4-oxo derivatives of pyrrole-3-carboxylic acids, have been studied for their antimalarial and hiv-1 protease inhibitory activities .
Biochemical Pathways
Related compounds have been shown to interact with various biochemical pathways, leading to their bioactive properties .
Result of Action
Related compounds have been shown to possess antioxidant activity , suggesting that 2-Methyl-3-oxoisoindoline-4-carboxylic acid may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-oxoisoindoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-oxoisoindoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyisoindoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated isoindoline derivatives.
Scientific Research Applications
2-Methyl-3-oxoisoindoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of isoindoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Allyl-3-oxoisoindoline-4-carboxylic acid
- 2-Phenyl-3-oxoisoindoline-4-carboxylic acid
- 2-Methyl-3-oxoisoindoline-1-carbonitrile
Comparison: Compared to its analogs, 2-Methyl-3-oxoisoindoline-4-carboxylic acid is unique due to the presence of the carboxylic acid group at the fourth position and the methyl group at the second position. These structural features influence its reactivity and biological activity, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
Biological Activity
2-Methyl-3-oxoisoindoline-4-carboxylic acid (CAS number 14262-20-5) is a heterocyclic compound with significant biological activity. Its unique structure, characterized by an isoindoline ring system, a carboxylic acid group, and a keto group, allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C10H9NO3
- Molecular Weight : Approximately 191.18 g/mol
The compound's reactivity is attributed to its functional groups, which facilitate interactions with biological systems.
Research indicates that this compound may exhibit various biological activities through the following mechanisms:
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting that this compound may also scavenge free radicals and reduce oxidative stress.
- Cellular Interaction : It has been observed to bind with specific proteins involved in cellular signaling pathways, which can influence cell proliferation and apoptosis.
- Antimicrobial and Anticancer Properties : Preliminary studies suggest potential antimicrobial and anticancer activities, making it a candidate for further investigation in drug development .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Antioxidant | Potential to reduce oxidative stress through free radical scavenging. |
Antimicrobial | Exhibits activity against various bacterial strains; further studies needed. |
Anticancer | Shows promise in inhibiting cancer cell growth; requires more research. |
Protein Binding | Interacts with proteins involved in critical biochemical pathways. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antioxidant Studies : Research indicated that related isoindoline derivatives possess antioxidant properties, suggesting that this compound may similarly protect cells from oxidative damage.
- Antimicrobial Testing : In vitro studies demonstrated that the compound exhibits activity against certain bacterial strains, indicating potential for development as an antimicrobial agent .
- Cancer Cell Line Studies : Investigations into its effects on cancer cell lines revealed that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Synthesis and Industrial Applications
The synthesis of this compound typically involves cyclization reactions with appropriate precursors. One common method includes reacting methyl 2-nitrophenylacetic acid with formaldehyde under specific conditions to yield the desired product.
This compound serves as an intermediate in pharmaceutical synthesis due to its biological activities and is also utilized in the production of dyes and pigments .
Properties
IUPAC Name |
2-methyl-3-oxo-1H-isoindole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-11-5-6-3-2-4-7(10(13)14)8(6)9(11)12/h2-4H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMZHWJYINJEAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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